

A Technical Guide to Utilizing MC4033 for the Investigation of KAT8 Biology

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Compound of Interest

Compound Name: MC4033

Cat. No.: B13910147

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of **MC4033**, a chemical probe used to investigate the biology of K (lysine) acetyltransferase 8 (KAT8). It includes quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows relevant to the study of KAT8 inhibition.

Introduction to KAT8

K (lysine) acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a key epigenetic regulator belonging to the MYST family of histone acetyltransferases.^[1] Its primary catalytic function is the acetylation of histone H4 at lysine 16 (H4K16ac), a modification crucial for chromatin remodeling, gene transcription, and DNA damage repair.^{[1][2]} KAT8 also acetylates non-histone proteins like p53 and Nrf2, thereby influencing a wide array of cellular processes including cell cycle progression, apoptosis, and autophagy.^{[1][3]} Dysregulation of KAT8 expression and activity is implicated in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and prostate cancer, making it a compelling target for therapeutic development.^{[1][4][5]}

MC4033: A Chemical Probe for KAT8

MC4033 is a small molecule inhibitor of KAT8, serving as a valuable tool for elucidating the enzyme's function in physiological and pathological contexts. Understanding its inhibitory profile is the first step in designing robust experiments.

Quantitative Data for MC4033

The inhibitory activity of **MC4033** has been quantified both enzymatically and in cell-based assays. This data is essential for determining appropriate experimental concentrations.

Table 1: Enzymatic Inhibition of KAT8 by **MC4033**

Target	IC50 (μM)
Lysine Acetyltransferase 8 (KAT8)	12.1
Data sourced from MedchemExpress.[6]	

Table 2: Antiproliferative Activity of **MC4033** in Cancer Cell Lines

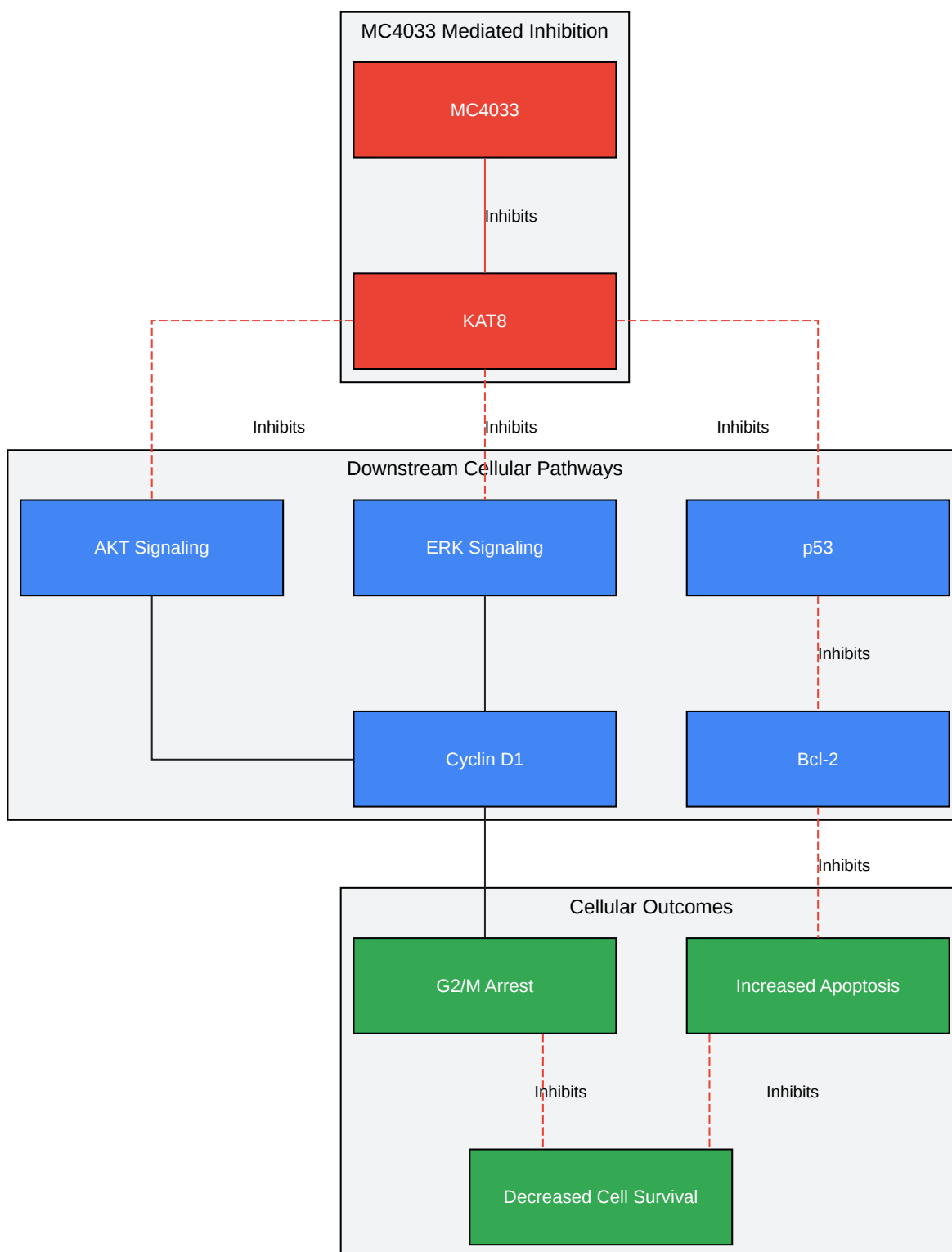
Cell Line	Cancer Type	IC50 (μM)
HCT116	Colon Carcinoma	39.4
H1299	NSCLC	52.1
A549	NSCLC	41.0
U937	Histiocytic Lymphoma	30.1
Data sourced from MedchemExpress.[6]		

KAT8 Signaling Pathways and the Impact of Inhibition

KAT8 is a central node in several signaling pathways that are critical for cancer cell survival and proliferation. Inhibition of KAT8 by compounds like **MC4033** can disrupt these pathways, leading to anticancer effects such as cell cycle arrest and apoptosis.

Silencing of KAT8 has been shown to induce G2/M cell cycle arrest through the downregulation of Cyclin D1 via the AKT and ERK signaling pathways.[7][8] Furthermore, KAT8 inhibition can

lead to the induction of p53, which in turn reduces the expression of the anti-apoptotic protein Bcl-2.^{[7][8]}

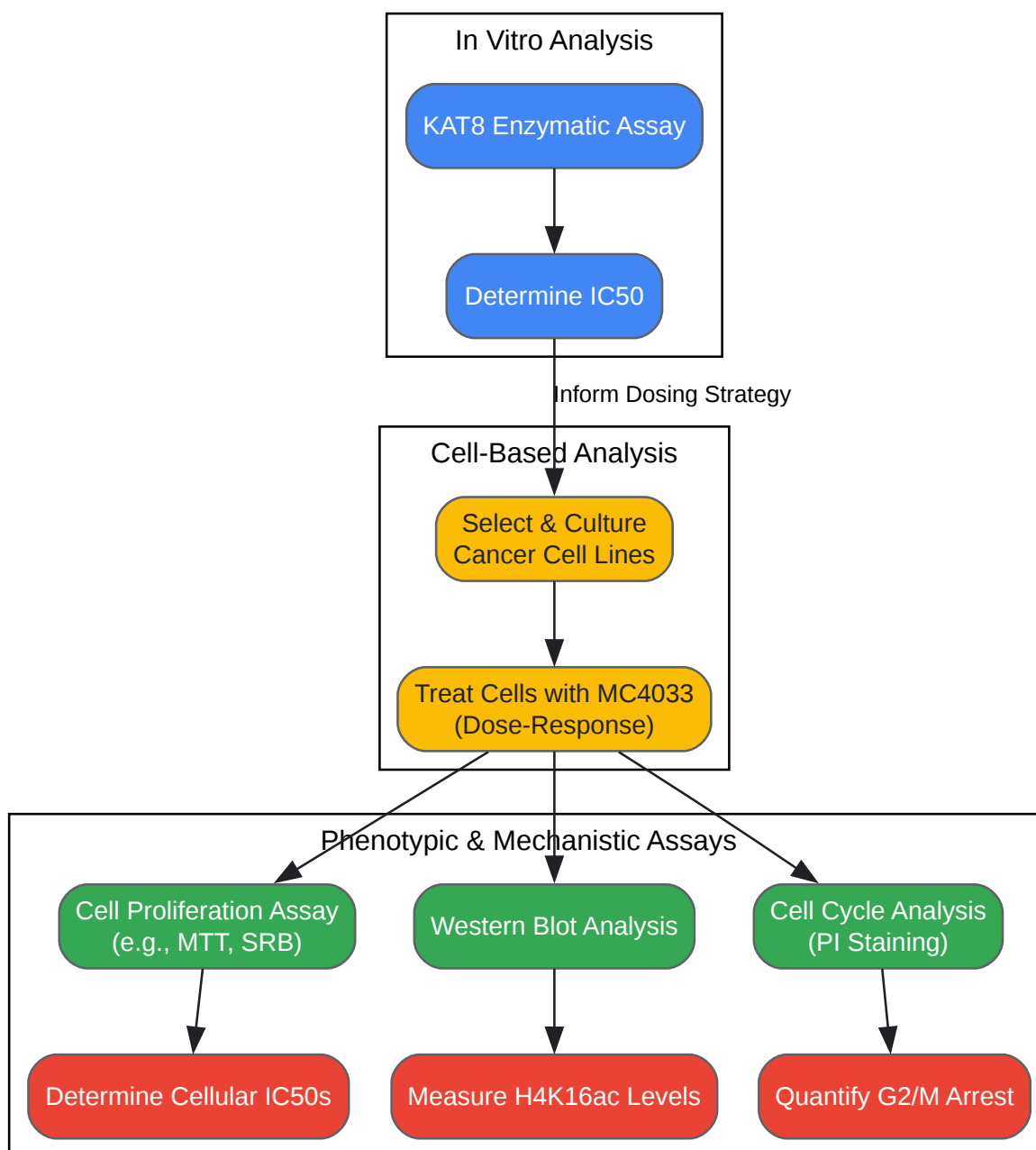


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Caption: Signaling pathway affected by KAT8 inhibition by **MC4033**.

Experimental Protocols

To effectively use **MC4033** as a research tool, specific and validated experimental protocols are necessary. The following sections detail key methodologies for assessing the impact of **MC4033** on KAT8 activity and cellular functions.



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Caption: Experimental workflow for characterizing **MC4033**.

This assay directly measures the enzymatic activity of KAT8 and its inhibition by **MC4033**. The protocol is adapted from methodologies used for similar lysine acetyltransferases.[1]

Materials:

- Recombinant human KAT8 enzyme
- Histone H4 peptide substrate
- [³H]-Acetyl-CoA (radioactive acetyl donor)
- **MC4033** dissolved in DMSO
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- Scintillation fluid and counter

Procedure:

- Prepare a reaction mixture containing assay buffer, histone H4 peptide, and recombinant KAT8 enzyme.
- Add varying concentrations of **MC4033** (or DMSO as a vehicle control) to the reaction mixture.
- Initiate the reaction by adding [³H]-Acetyl-CoA.
- Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
- Stop the reaction by spotting the mixture onto phosphocellulose paper.
- Wash the paper extensively to remove unincorporated [³H]-Acetyl-CoA.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each **MC4033** concentration relative to the DMSO control and determine the IC₅₀ value by nonlinear regression.

This assay determines the dose-dependent effect of **MC4033** on the growth and viability of cancer cell lines.[6]

Materials:

- Cancer cell lines (e.g., HCT116, A549)

- Complete cell culture medium
- **MC4033** stock solution in DMSO
- 96-well plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B)
- Plate reader

Procedure:

- Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **MC4033** (e.g., 0.1 to 200 μ M) and a DMSO vehicle control.
- Incubate for 72 hours.^[6]
- Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.
- Solubilize the formazan crystals with DMSO or a solubilization buffer.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
- Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.

This protocol is essential to confirm that **MC4033** engages its target in a cellular context by measuring the levels of KAT8's primary histone mark, H4K16ac.^{[1][6]}

Materials:

- Cells treated with **MC4033**
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit

- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H4K16ac, anti-total Histone H4 (as a loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Culture and treat cells (e.g., HT29) with various concentrations of **MC4033** (e.g., 25, 50, 100 μ M) for 24-72 hours.[6]
- Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
- Denature an equal amount of protein from each sample and separate by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with the primary anti-H4K16ac antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with an anti-total Histone H4 antibody to confirm equal loading.
- Quantify band intensity to determine the reduction in H4K16ac levels. A significant reduction confirms target engagement.[6]

This method is used to investigate the effects of KAT8 inhibition on cell cycle progression, specifically to detect the G2/M arrest reported upon KAT8 knockdown.[7][8]

Materials:

- Cells treated with **MC4033**
- Phosphate-Buffered Saline (PBS)
- 70% cold ethanol for fixation
- Propidium Iodide (PI) staining solution with RNase A
- Flow cytometer

Procedure:

- Treat cells with **MC4033** at concentrations around the determined IC50 for 24-48 hours.
- Harvest the cells (including floating cells) and wash with cold PBS.
- Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
- Wash the fixed cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
- Analyze the samples on a flow cytometer.
- Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest.[8]

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